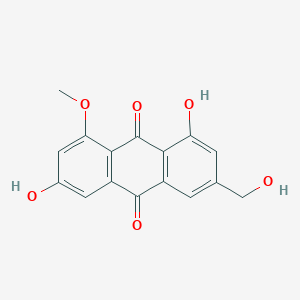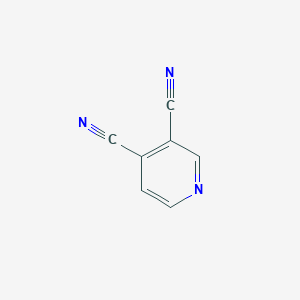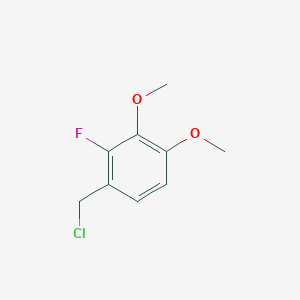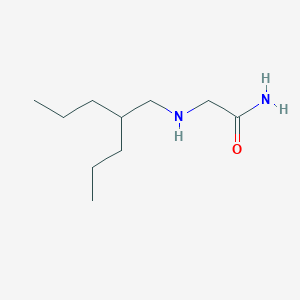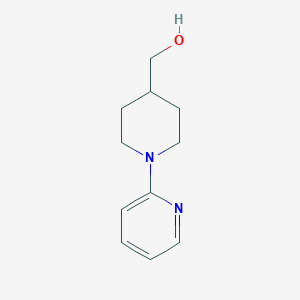
(1-(Pyridin-4-YL)piperidin-4-YL)methanol
Vue d'ensemble
Description
“(1-(Pyridin-4-YL)piperidin-4-YL)methanol” is a compound with the molecular formula C11H17N3. It has an average mass of 191.273 Da and a monoisotopic mass of 191.142242 Da .
Synthesis Analysis
While specific synthesis methods for “(1-(Pyridin-4-YL)piperidin-4-YL)methanol” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . For instance, a related compound, ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, was synthesized using lithium aluminum hydride in tetrahydrofuran .Physical And Chemical Properties Analysis
“(1-(Pyridin-4-YL)piperidin-4-YL)methanol” has a density of 1.1±0.1 g/cm³, a boiling point of 338.4±12.0 °C at 760 mmHg, and a flash point of 158.4±19.6 °C .Applications De Recherche Scientifique
Synthesis and Characterization
(1-(Pyridin-4-YL)piperidin-4-YL)methanol has been extensively studied for its synthesis and structural characterization. For instance, Wu Feng (2011) synthesized a novel compound using malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol, demonstrating the potential for creating complex structures with this compound (Wu Feng, 2011). Additionally, research by H. R. Girish et al. (2008) focused on the synthesis and crystal structure of a compound related to (1-(Pyridin-4-YL)piperidin-4-YL)methanol, providing insights into its molecular arrangement and potential applications (H. R. Girish et al., 2008).
Catalysis and Chemical Reactions
The compound has been explored in the context of catalysis and chemical reactions. B. Ágai et al. (2004) developed a method involving the compound for scalable and environmentally benign synthesis of substituted benzylpiperidines, demonstrating its utility in organic synthesis (B. Ágai et al., 2004). Furthermore, Anthony Kermagoret and P. Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including a derivative of (1-(Pyridin-4-YL)piperidin-4-YL)methanol, showcasing its potential in metal-organic chemistry (Anthony Kermagoret & P. Braunstein, 2008).
Molecular Structure Studies
Several studies have been conducted on the molecular structure of compounds related to (1-(Pyridin-4-YL)piperidin-4-YL)methanol. For example, S. Naveen et al. (2015) and S. B. Benakaprasad et al. (2007) performed characterization and crystal structure studies of similar compounds, contributing to a better understanding of the molecular geometry and crystalline forms of these types of compounds (S. Naveen et al., 2015), (S. B. Benakaprasad et al., 2007).
Corrosion Inhibition
Qisheng Ma et al. (2017) explored the use of derivatives of (1-(Pyridin-4-YL)piperidin-4-YL)methanol as corrosion inhibitors for mild steel in acidic media. Their findings suggest potential applications in industrial corrosion protection (Qisheng Ma et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
(1-pyridin-4-ylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11/h1-2,5-6,10,14H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGWWBRWRZGBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyridin-4-YL)piperidin-4-YL)methanol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

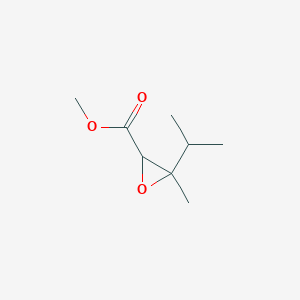
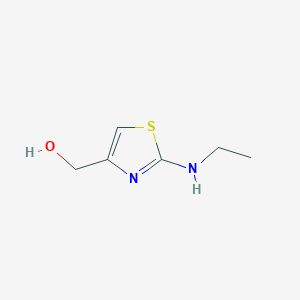
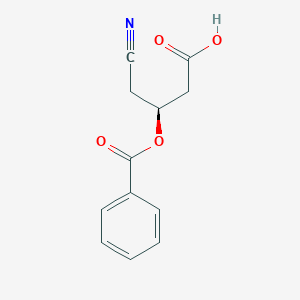
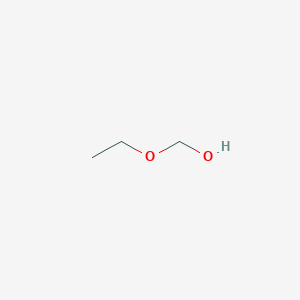
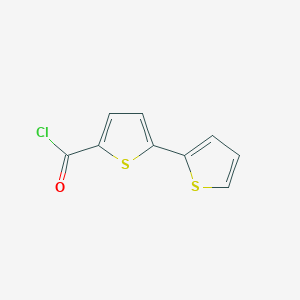
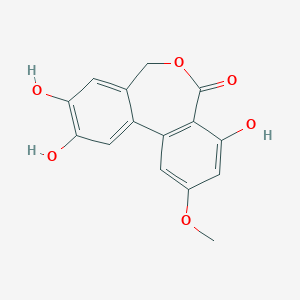
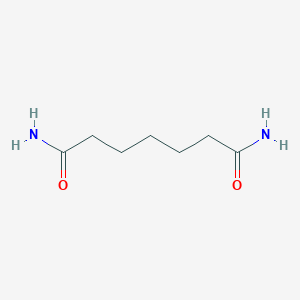
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)
![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
